N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
The compound N-(4-bromo-3-methylphenyl)-2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a spiro-diazaspiro core, a sulfanyl linker, and halogenated aromatic substituents. Its unique architecture combines a bromo-methylphenyl group at the acetamide nitrogen and a 3,4-dichlorophenyl-substituted diazaspiro ring.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrCl2N3OS/c1-14-11-16(6-7-17(14)24)27-20(30)13-31-22-21(15-5-8-18(25)19(26)12-15)28-23(29-22)9-3-2-4-10-23/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKHQENBQRDZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrCl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the 4-bromo-3-methylphenyl precursor, followed by the introduction of the 3,4-dichlorophenyl group. The final step involves the formation of the diazaspiro structure and the attachment of the thioacetamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Scientific Research Applications
N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(4-BROMO-3-METHYLPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Aromatic Substituents
N-(4-Bromo-3-Methylphenyl)-2-{[3-(4-Methylphenyl)-1,4-Diazaspiro[4.5]Deca-1,3-Dien-2-Yl]Sulfanyl}Acetamide ()
- Key Differences :
- The diazaspiro ring substituent is 4-methylphenyl instead of 3,4-dichlorophenyl.
- Reduced halogenation decreases molecular weight and polarity compared to the dichlorophenyl variant.
- Lower logP (lipophilicity) compared to the dichlorophenyl analogue may influence pharmacokinetic properties .
N-(4-Bromophenyl)Acetamide Derivatives ()
- Examples :
- N-(4-Chloro-1,3-Benzothiazol-2-Yl)-2-(3-Methylphenyl)Acetamide : Features a benzothiazole ring instead of a diazaspiro system.
- N-(3-Chloro-4-Fluorophenyl)-2,2-Diphenylacetamide : Lacks the spirocyclic core but retains halogenated aromatic groups.
- Structural Insights :
Spectroscopic and Analytical Comparisons
13C-NMR Data ()
- Example Compound: 2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide. Key Peaks: C=O at 171.2 ppm, aromatic carbons at 115.0–143.3 ppm.
- Comparison: The target compound’s dichlorophenyl and bromo-methylphenyl groups would likely deshield aromatic carbons, shifting peaks upfield compared to non-halogenated analogues. The spiro-diazaspiro core may introduce unique splitting patterns due to restricted rotation .
Mass Spectrometry (MS) and Molecular Networking ()
- Fragmentation Patterns :
- Halogenated aromatic groups (Br, Cl) produce distinct isotopic clusters in MS/MS spectra.
- The sulfanyl linker may undergo cleavage, generating signature ions (e.g., [M – SCH2CO]+).
- Cosine Score Analysis: Compared to methylphenyl or non-halogenated analogues, the target compound’s fragmentation profile would exhibit lower cosine scores (<0.8), reflecting structural divergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
